molecular formula C23H32N2O6 B15329360 4-(3-Benzyloxycarbonylamino-3-methoxycarbonyl-allyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(3-Benzyloxycarbonylamino-3-methoxycarbonyl-allyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15329360
M. Wt: 432.5 g/mol
InChI Key: SCHCJHPSZPXPGN-UHFFFAOYSA-N
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Description

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine typically involves multiple steps:

    Protection of the piperidine nitrogen: The piperidine ring is first protected using a Boc (tert-butoxycarbonyl) group.

    Introduction of the allyl group: The allyl group is introduced through a suitable reaction, such as allylation.

    Cbz protection: The amino group is protected using a Cbz (carbobenzyloxy) group.

    Methoxycarbonylation: The methoxycarbonyl group is introduced using a reagent like methyl chloroformate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of biologically active molecules.

    Medicine: Exploration as a precursor for drug candidates.

    Industry: Utilized in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine:

    1-N-Boc-4-(3-Cbz-amino-3-hydroxycarbonylallyl)-piperidine: Similar structure but with a hydroxycarbonyl group instead of methoxycarbonyl.

    1-N-Boc-4-(3-Cbz-amino-3-ethoxycarbonylallyl)-piperidine: Similar structure but with an ethoxycarbonyl group instead of methoxycarbonyl.

Uniqueness

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

tert-butyl 4-[4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCJHPSZPXPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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